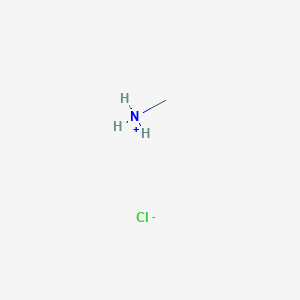
3,4-Dichlorophenol
Vue d'ensemble
Description
3,4-Dichlorophenol (3,4-DCP) is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It has a phenolic odor and is used in the synthesis of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents . It is also a photo-degradation product of the common antibacterial and antifungal agent triclosan .
Synthesis Analysis
3,4-Dichlorophenol is used in the synthesis of (Z)-5-arylmethylidene rhodanines as an anti-MRSA agent . It can also be used in the preparation of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide for the treatment of inflammatory pain .
Molecular Structure Analysis
The molecular formula of 3,4-Dichlorophenol is C6H4Cl2O . The average mass is 163.001 Da and the monoisotopic mass is 161.963913 Da .
Physical And Chemical Properties Analysis
3,4-Dichlorophenol has a molar mass of 163.00 g·mol−1 . It has a phenolic odor , a melting point of 67.8 °C , and a boiling point of 253 °C . It is a solid at room temperature .
Applications De Recherche Scientifique
Catalytic Degradation of 2,4-DCP in Groundwater
- Researchers have developed a sludge-based biochar-supported FeMg-layered double hydroxide catalyst (BC@FeMg-LDH) for the efficient degradation of 2,4-DCP using persulfate (PDS) as an oxidant . Key points include:
Insecticides, Herbicides, and Fungicides
- Dichlorophenols, including 3,4-DCP, are applied as insecticides, herbicides, and fungicides in agriculture . Their broad-spectrum antimicrobial properties make them valuable for pest control.
Intermediate in Chemical Synthesis
- Dichlorophenols serve as intermediates in the synthesis of more complex chemical compounds. Notably, 2,4-DCP contributes to the production of the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Textile Dye Production
- 3,4-DCP finds application in the production of textile dyes. Its chemical structure allows it to participate in dye synthesis processes .
Bleaching of Pulp in Paper Industry
- In the paper industry, dichlorophenols contribute to the bleaching of pulp. They aid in achieving the desired color and quality of paper products .
Safety and Hazards
Mécanisme D'action
Target of Action
3,4-Dichlorophenol (3,4-DCP) is a chlorinated derivative of phenol . It primarily targets estrogen receptors (ER), androgen receptors (AR), and progesterone receptors (PR) . It acts as an agonist for ER, an antagonist for AR, and a weak inhibitor for PR . It also exhibits the ability to reverse the estrogen-related receptor (ERR) inhibition induced by 4-hydroxytamoxifen .
Mode of Action
It is known that it interacts with its targets (er, ar, pr) and influences their activities . For instance, it acts as an agonist for ER, meaning it binds to ER and activates it. Conversely, it acts as an antagonist for AR, meaning it binds to AR and inhibits its activity .
Biochemical Pathways
3,4-DCP affects various biochemical pathways. It is involved in the oxidative phosphorylation pathway . It is also known to undergo degradation by bacteria, which is considered a cost-effective and eco-friendly method of removing 3,4-DCP from the environment . The degradation process involves several steps, including hydroxylation, substitution, dechlorination, and ring-opening .
Result of Action
The molecular and cellular effects of 3,4-DCP’s action are largely dependent on its interaction with its targets. For instance, its agonistic action on ER can lead to the activation of estrogen-responsive genes, while its antagonistic action on AR can inhibit the activity of androgen-responsive genes . Additionally, 3,4-DCP has been found in industrial and domestic effluents, posing adverse effects on human health .
Action Environment
The action, efficacy, and stability of 3,4-DCP can be influenced by various environmental factors. For instance, the presence of carbonate and bicarbonate ions, common constituents found in wastewater and natural water matrices, can impact the reactivity of 3,4-DCP . These ions can inhibit the removal kinetics of 3,4-DCP, affecting its overall action and efficacy .
Propriétés
IUPAC Name |
3,4-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNBURPWRNALGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025005 | |
| Record name | 3,4-Dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4-dichlorophenol appears as needles (from benzene, petroleum ether) or light brown and yellow crystals. Odor threshold 100 micrograms/liter. Taste threshold 0.3 micrograms/liter in water. (NTP, 1992), Solid; [HSDB] Yellow solid; [MSDSonline] | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-Dichlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
488.3 °F at 767 mmHg (NTP, 1992), 253 °C | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 9,260 mg/L at 25 °C | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 3,4-Dichlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, The aim of this study is to investigate the chemical retinoic acid (RA) disruption at the level of retinoid X receptor (RXR) functioning. This assay makes use of recombined human RXR gene and reporter gene yeast, which specifically expresses beta-galactosidase when incubated with exogenous 9-cis retinoic acid (9-cis RA). Agonistic and antagonistic actions of chemicals including a series of phenols, phthalates, organochlorine pesticides (OCPs) were tested in the absence and presence of 5 x 10-6 mol/L 9-cis RA, at which maximal beta-galactosidase activity could be induced. The results obtained reveal that some chemicals, e.g., 2-t-butylphenol, 2-isopropylphenol, 2,4-dichlorophenol (2,4-DCP), 3,4-dichlorophenol (3,4-DCP), 4-tert-octylphenol (4-t-OP) and hexachlorobenzene (HCB), are RXR agonists... | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3,4-Dichlorophenol | |
Color/Form |
Needles from benzene-petroleum ether | |
CAS RN |
95-77-2 | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-Dichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070FTM6DVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
151 to 154 °F (NTP, 1992), 68 °C | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-DICHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4-dichlorophenol?
A1: 3,4-Dichlorophenol has a molecular formula of C6H4Cl2O and a molecular weight of 163.00 g/mol.
Q2: Are there any studies comparing the structure of 3,4-dichlorophenol to its phenolate form?
A2: Yes, a study investigated the crystal structures of 3,4-dichlorophenol, its co-crystal with imidazole, and its co-crystal with tetramethylammonium 3,4-dichlorophenolate. These structures provide insights into the structural changes upon deprotonation and hydrogen bonding interactions. []
Q3: How are dichlorophenol isomers, including 3,4-dichlorophenol, typically separated and quantified?
A3: Gas chromatography (GC) is a commonly employed technique for separating and quantifying dichlorophenol isomers. This method allows for the analysis of individual isomers in mixtures, even at low concentrations. [, ]
Q4: Can high-performance liquid chromatography (HPLC) be used to analyze 3,4-dichlorophenol in complex mixtures?
A4: Yes, HPLC methods coupled with various detection techniques, such as ultraviolet (UV) detection, can be utilized for the analysis of 3,4-dichlorophenol, particularly in complex matrices like cosmetics. [, ]
Q5: What are some analytical challenges associated with the determination of 3,4-dichlorophenol in environmental samples?
A5: The high volatility of 3,4-dichlorophenol poses a challenge during analysis, particularly in environmental samples. Specialized incubation and trapping apparatuses may be required to minimize losses during sample preparation and analysis. []
Q6: Is 3,4-dichlorophenol biodegradable? If so, what are the main degradation pathways?
A6: Yes, 3,4-dichlorophenol can be biodegraded under both aerobic and anaerobic conditions. Anaerobic degradation often involves reductive dechlorination, potentially leading to the formation of less chlorinated phenols like 4-chlorophenol. [, , , , ]
Q7: What factors can influence the anaerobic biodegradation rate of 3,4-dichlorophenol in the environment?
A7: Several factors influence the anaerobic biodegradation rate of 3,4-dichlorophenol, including compound concentration, sediment concentration, temperature, and pH. [] Generally, higher concentrations of 3,4-dichlorophenol, lower sediment concentrations, lower temperatures, and pH values further from neutral tend to result in slower degradation rates.
Q8: Can microbial communities be adapted to enhance the biodegradation of 3,4-dichlorophenol?
A8: Yes, studies have shown that microbial communities can be adapted to degrade 3,4-dichlorophenol more efficiently. For instance, exposing anaerobic sewage sludge to pentachlorophenol can lead to the development of a microbial consortium capable of degrading 3,4-dichlorophenol through sequential dechlorination. [, ]
Q9: How do different microbial communities dechlorinate 3,4-dichlorophenol?
A9: Research indicates that different microbial communities exhibit regiospecific dechlorination of 3,4-dichlorophenol. For example, communities adapted to 2,4-dichlorophenol tend to remove ortho-chlorines, while those adapted to 3,4-dichlorophenol preferentially remove para-chlorines. []
Q10: Are there any alternative methods for degrading 3,4-dichlorophenol besides biodegradation?
A10: Yes, advanced oxidation processes, such as the UV/H2O2 process, have demonstrated effectiveness in degrading 3,4-dichlorophenol in water. This method utilizes UV irradiation to generate hydroxyl radicals from H2O2, which then oxidize and degrade the compound. [, ]
Q11: What are the potential environmental concerns associated with 3,4-dichlorophenol?
A11: 3,4-Dichlorophenol is considered a priority pollutant due to its toxicity and persistence in the environment. It can bioaccumulate in aquatic organisms and potentially disrupt endocrine function. [, ]
Q12: What strategies can be employed to mitigate the environmental impact of 3,4-dichlorophenol?
A12: Bioremediation using adapted microbial communities and advanced oxidation processes like UV/H2O2 are promising strategies for mitigating the environmental impact of 3,4-dichlorophenol. [, , , , , , , , , ]
Q13: What is known about the toxicity of 3,4-dichlorophenol?
A13: 3,4-Dichlorophenol is known to be toxic to various organisms, including humans. It can cause skin and eye irritation, and its metabolites may be carcinogenic. [, , ]
Q14: How does the toxicity of 3,4-dichlorophenol compare to other dichlorophenol isomers?
A14: Studies have shown that the toxicity of dichlorophenols can vary depending on the position of the chlorine atoms. While direct comparisons are limited in the provided research, it's important to note that all dichlorophenols, including 3,4-dichlorophenol, should be handled with caution due to their potential for toxicity. [, ]
Q15: Can 3,4-dichlorophenol be used as a building block in chemical synthesis?
A16: Yes, 3,4-dichlorophenol can be used as a starting material for the synthesis of various compounds, including bisphenols and sulfur-substituted phenoxypyridines, which have potential applications in materials science and pharmaceuticals. [, ]
Q16: What are some current research areas focused on 3,4-dichlorophenol?
A17: Current research on 3,4-dichlorophenol focuses on understanding its degradation pathways, developing efficient remediation strategies, and exploring its potential use in chemical synthesis while mitigating environmental risks. [, , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)



